4,6-diamino-14-(2-chlorophenyl)-8-imino-12-oxo-9-thia-3,11-diazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5-tetraene-5-carbonitrile
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Overview
Description
2,4-diamino-10-(2-chlorophenyl)-5-imino-8-oxo-7,8,9,10-tetrahydro-5H-thiopyrano[2,3-b:4,5-b’]dipyridine-3-carbonitrile is a complex heterocyclic compound It features a thiopyrano ring fused with a dipyridine structure, and it contains multiple functional groups, including amino, imino, oxo, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-10-(2-chlorophenyl)-5-imino-8-oxo-7,8,9,10-tetrahydro-5H-thiopyrano[2,3-b:4,5-b’]dipyridine-3-carbonitrile typically involves multi-step reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4-diamino-10-(2-chlorophenyl)-5-imino-8-oxo-7,8,9,10-tetrahydro-5H-thiopyrano[2,3-b:4,5-b’]dipyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert imino groups to amino groups or reduce nitrile groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
2,4-diamino-10-(2-chlorophenyl)-5-imino-8-oxo-7,8,9,10-tetrahydro-5H-thiopyrano[2,3-b:4,5-b’]dipyridine-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-diamino-10-(2-chlorophenyl)-5-imino-8-oxo-7,8,9,10-tetrahydro-5H-thiopyrano[2,3-b:4,5-b’]dipyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with thiopyrano and dipyridine structures, such as imidazo[4,5-b]pyridine derivatives and imidazole-containing compounds.
Uniqueness
What sets 2,4-diamino-10-(2-chlorophenyl)-5-imino-8-oxo-7,8,9,10-tetrahydro-5H-thiopyrano[2,3-b:4,5-b’]dipyridine-3-carbonitrile apart is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C18H13ClN6OS |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
4,6-diamino-14-(2-chlorophenyl)-8-imino-12-oxo-9-thia-3,11-diazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5-tetraene-5-carbonitrile |
InChI |
InChI=1S/C18H13ClN6OS/c19-10-4-2-1-3-7(10)8-5-11(26)24-18-12(8)15-13(17(23)27-18)14(21)9(6-20)16(22)25-15/h1-4,8,23H,5H2,(H,24,26)(H4,21,22,25) |
InChI Key |
IABMISNOPMLJAR-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(NC1=O)SC(=N)C3=C2N=C(C(=C3N)C#N)N)C4=CC=CC=C4Cl |
Canonical SMILES |
C1C(C2=C(NC1=O)SC(=N)C3=C2N=C(C(=C3N)C#N)N)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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